

# Application Note & Protocol: Fabrication of High-Stability Perovskite LEDs with Dimethylamine Hydrobromide Additives

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## Compound of Interest

Compound Name: *Dimethylamine hydrobromide*

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## Introduction: Overcoming the Stability Hurdle in Perovskite Optoelectronics

Metal halide perovskites have emerged as exceptional semiconductor materials for light-emitting diode (LED) applications, demonstrating high quantum efficiencies, tunable color output, and narrow emission spectra.[1][2] However, the operational stability of perovskite LEDs (PeLEDs) remains a significant barrier to their widespread commercialization.[3] Perovskite films are notoriously susceptible to degradation from environmental factors and ion migration under electrical bias, leading to rapid performance decay.[4]

A primary contributor to this instability is the presence of defects within the perovskite crystal lattice and at grain boundaries. These defects act as non-radiative recombination centers, quenching luminescence and providing pathways for material degradation.[3][5] To address this critical challenge, researchers have explored various strategies, including compositional engineering and the use of passivating additives.

This application note details a robust methodology for fabricating highly stable and efficient PeLEDs through the incorporation of **dimethylamine hydrobromide** (DMABr) as a key additive. The introduction of the dimethylammonium (DMA+) cation has been shown to be a

promising strategy for enhancing the intrinsic stability of perovskite materials.[6][7] This guide will elucidate the mechanisms by which DMABr improves perovskite film quality and device longevity, followed by a detailed, step-by-step protocol for device fabrication and characterization.

## The Role of Dimethylamine Hydrobromide (DMABr) in Perovskite Stabilization

The efficacy of DMABr as a stabilizing additive stems from its multifaceted influence on the perovskite film's formation, crystal structure, and electronic properties.

- **Defect Passivation:** The DMA<sup>+</sup> cation, being slightly oversized for the typical A-site in the ABX<sub>3</sub> perovskite structure, tends to accumulate at grain boundaries and on the film surface. [8] This strategic positioning allows it to passivate uncoordinated lead ions (Pb<sup>2+</sup>) and halide vacancies, which are common defect sites. By neutralizing these defects, DMABr significantly suppresses non-radiative recombination pathways.[8]
- **Crystal Structure and Grain Growth Modification:** The presence of DMABr during perovskite crystallization can influence the grain growth dynamics. It can lead to the formation of a more compact and uniform perovskite film with smaller grain sizes, which is beneficial for reducing current leakage and improving charge injection.[3] Furthermore, DMA<sup>+</sup> incorporation can induce a slight tilting of the perovskite octahedra, which has been suggested to increase the bandgap and enhance material stability.[6]
- **Enhanced Intrinsic Stability:** Studies have indicated that the incorporation of DMA<sup>+</sup> can improve the intrinsic thermal and moisture stability of the perovskite lattice.[9][10] This is attributed to the formation of stronger hydrogen bonds between the DMA<sup>+</sup> cation and the halide anions, which helps to stabilize the crystal structure.[4]

The synergistic effect of these mechanisms leads to perovskite films with superior optoelectronic quality and PeLEDs with significantly enhanced operational lifetimes and efficiencies.

## Experimental Protocols

This section provides a comprehensive, step-by-step guide for the fabrication of stable PeLEDs using DMABr as an additive.

## Materials and Reagents

Material	Grade/Purity	Supplier
Lead(II) Bromide (PbBr <sub>2</sub> )	99.999%	Sigma-Aldrich
Cesium Bromide (CsBr)	99.999%	Sigma-Aldrich
Dimethylamine Hydrobromide (DMABr)	99%	Greatcell Solar
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)	Anhydrous, ≥99.9%	Sigma-Aldrich
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)	AI 4083	Heraeus
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)	>99.5%	Ossila
Lithium Fluoride (LiF)	99.99%	Sigma-Aldrich
Aluminum (Al)	99.99%	Kurt J. Lesker
Indium Tin Oxide (ITO) coated glass substrates	15 Ω/sq	Ossila

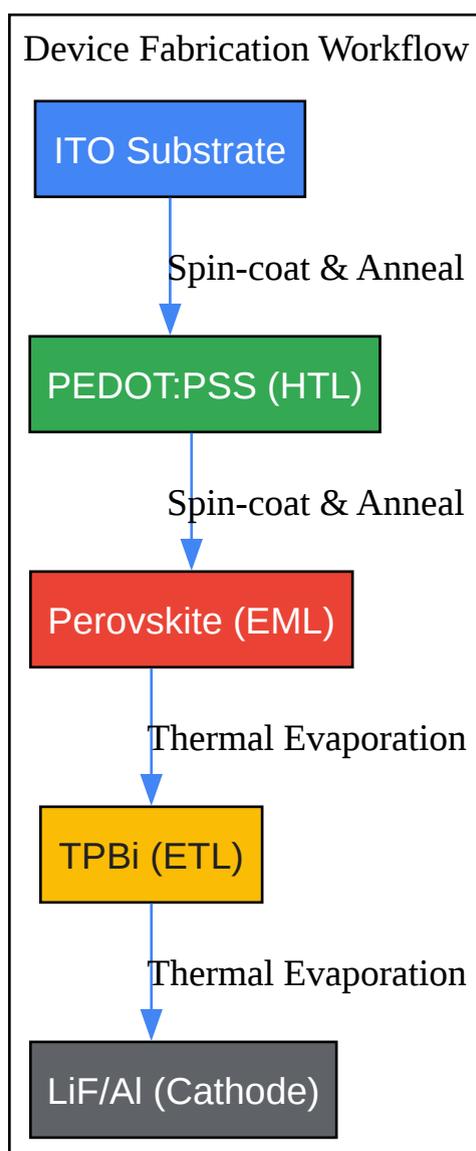
## Substrate Preparation and Cleaning

- Pattern the ITO-coated glass substrates using photolithography and etching with aqua regia (HCl:HNO<sub>3</sub> = 3:1).
- Sequentially sonicate the patterned substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.

- Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance the wettability of the surface.

## Device Fabrication Workflow

The PeLEDs are fabricated in a layer-by-layer fashion using spin-coating and thermal evaporation techniques inside a nitrogen-filled glovebox.



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Caption: Layer-by-layer fabrication process of the perovskite LED.

## Detailed Layer Deposition Protocols

### 1. Hole Transport Layer (HTL): PEDOT:PSS

- Filter PEDOT:PSS (AI 4083) through a 0.45  $\mu\text{m}$  PVDF filter.
- Spin-coat the filtered solution onto the pre-cleaned ITO substrates at 4000 rpm for 40 seconds.
- Anneal the substrates on a hotplate at 150  $^{\circ}\text{C}$  for 15 minutes in the glovebox antechamber.

### 2. Perovskite Emissive Layer (EML) with DMABr

- Precursor Solution Preparation:
  - Prepare a 0.2 M stock solution of the perovskite precursor.
  - Dissolve  $\text{PbBr}_2$  (0.2 mmol),  $\text{CsBr}$  (0.2 mmol), and DMABr (0.02 mmol, 10 mol% with respect to  $\text{PbBr}_2$ ) in a mixed solvent of DMF:DMSO (9:1 v/v).
  - Stir the solution at 60  $^{\circ}\text{C}$  for at least 2 hours to ensure complete dissolution.
- Spin-Coating:
  - Transfer the substrates into the nitrogen-filled glovebox.
  - Dispense 40  $\mu\text{L}$  of the perovskite precursor solution onto the PEDOT:PSS layer.
  - Spin-coat at 2000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
  - During the second step, at 10 seconds, dispense 100  $\mu\text{L}$  of chlorobenzene as an anti-solvent.
- Annealing:
  - Immediately transfer the substrates to a hotplate and anneal at 100  $^{\circ}\text{C}$  for 10 minutes.

### 3. Electron Transport Layer (ETL): TPBi

- Transfer the substrates to a thermal evaporator chamber integrated with the glovebox.
- Deposit a 40 nm layer of TPBi at a rate of 0.1 Å/s.

#### 4. Cathode: LiF/Al

- Without breaking the vacuum, deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
- Subsequently, deposit a 100 nm layer of Al at a rate of 1-2 Å/s.

## Device Encapsulation and Characterization

- Encapsulate the completed devices using a UV-curable epoxy resin and a glass coverslip inside the glovebox to prevent degradation from ambient air and moisture.
- Characterize the current density-voltage-luminance (J-V-L) characteristics using a Keithley 2400 source meter and a calibrated photodiode.
- Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
- Assess the operational stability by monitoring the luminance decay over time at a constant driving current.

## Expected Results and Performance

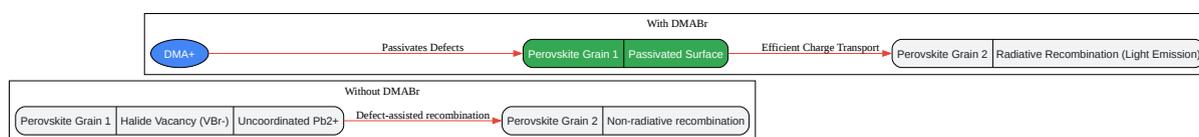
The incorporation of DMABr is expected to yield significant improvements in both the efficiency and stability of the PeLEDs compared to control devices fabricated without the additive.

Parameter	Control Device (without DMABr)	DMABr-treated Device
Peak External Quantum Efficiency (EQE)	5-8%	>12%
Maximum Luminance	~5,000 cd/m <sup>2</sup>	>15,000 cd/m <sup>2</sup>
Turn-on Voltage	2.5 - 3.0 V	2.2 - 2.7 V
Operational Half-life (T50) at 100 cd/m <sup>2</sup>	< 50 hours	> 200 hours

Note: These are representative values and may vary depending on the specific experimental conditions and material batches.

## Mechanistic Insights and Visualization

The primary role of DMABr in enhancing PeLED stability is through the passivation of defects at the perovskite grain boundaries.



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Caption: DMABr passivates defects at grain boundaries, reducing non-radiative recombination.

## Conclusion

The use of **dimethylamine hydrobromide** as an additive in the perovskite precursor solution presents a highly effective and reproducible method for fabricating stable and efficient perovskite LEDs. The protocols outlined in this application note provide a solid foundation for researchers to develop next-generation PeLEDs with the potential for commercial viability. The key to success lies in the precise control of the additive concentration, film deposition parameters, and a fabrication environment that minimizes exposure to oxygen and moisture. Further optimization of the device architecture and encapsulation techniques can lead to even greater improvements in performance and longevity.

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